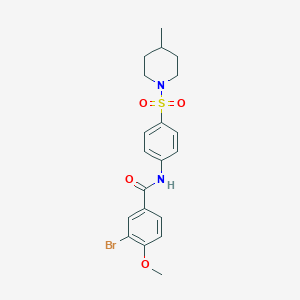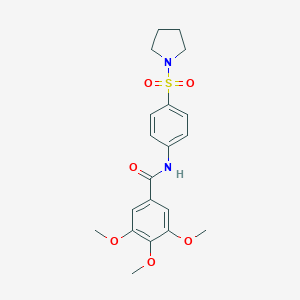
3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with three methoxy groups and a pyrrolidinylsulfonylphenyl group, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrrolidinylsulfonyl Group: The next step involves the introduction of the pyrrolidinylsulfonyl group through a sulfonylation reaction. This can be achieved by reacting the benzamide intermediate with pyrrolidine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzamide core can produce primary amines.
Scientific Research Applications
3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are known for their diverse biological activities and are used in drug discovery.
Uniqueness
3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide is unique due to the combination of the trimethoxyphenyl group and the pyrrolidinylsulfonylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-17-12-14(13-18(27-2)19(17)28-3)20(23)21-15-6-8-16(9-7-15)29(24,25)22-10-4-5-11-22/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXVVLWXNKKGAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-4-[2-(dicyclopropylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B465817.png)
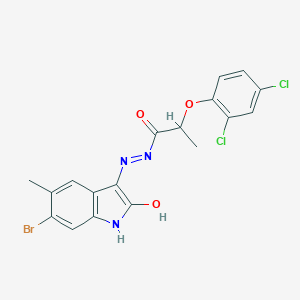
![N-benzyl-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B465845.png)
![N-(2,5-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylcarbonyl)hydrazino]butanamide](/img/structure/B465850.png)
![Methyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate](/img/structure/B465855.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B465896.png)
![4-[2,2-dicyano-1-(4-methoxyphenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B465913.png)
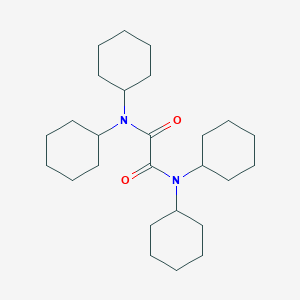
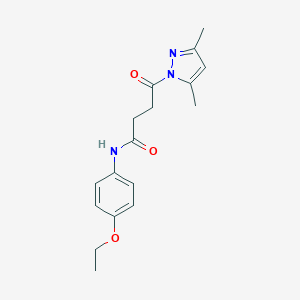
![N-[4-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B465939.png)
![Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B465947.png)
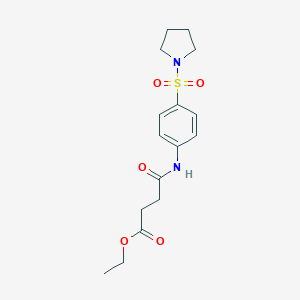
![Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate](/img/structure/B465958.png)
